7-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethanesulfonyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethanesulfonyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is a complex organic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
A structurally similar compound, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-n-(naphthalen-2-yl)-1,3,5-triazin-2-amine (fpmint), has been reported to inhibit equilibrative nucleoside transporters (ents), with a higher selectivity towards ent2 .
Mode of Action
The structurally similar compound fpmint is known to inhibit ents . ENTs are integral membrane proteins that facilitate the transport of nucleosides and nucleobases across cell membranes, playing a crucial role in nucleotide synthesis and regulation of adenosine function .
Biochemical Pathways
Ents, the targets of the structurally similar compound fpmint, are involved in purine and pyrimidine salvage pathways, which are critical for dna and rna synthesis .
Result of Action
Inhibition of ents by the structurally similar compound fpmint could potentially disrupt nucleotide synthesis and adenosine regulation, affecting various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethanesulfonyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity of the final product, which is essential for its application in pharmaceutical research.
Chemical Reactions Analysis
Types of Reactions
7-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethanesulfonyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
7-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethanesulfonyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Another inhibitor of ENTs with a similar piperazine and fluorophenyl structure.
5-fluoro-6-(4-(2-fluorophenyl)piperazin-1-yl)-2-(4-(4-methylpiperazin-1-yl)phenyl)-1H-benzo[d]imidazole: Known for its urease inhibition activity.
Uniqueness
What sets 7-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethanesulfonyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione apart is its specific combination of functional groups, which confer unique chemical properties and biological activities. Its ability to selectively inhibit ENT2 over ENT1 makes it a valuable compound for targeted therapeutic applications .
Properties
IUPAC Name |
2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-7-yl)sulfonyl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O5S2/c20-15-3-1-2-4-17(15)23-7-9-24(10-8-23)19(25)12-30(26,27)14-5-6-16-18(11-14)31(28,29)22-13-21-16/h1-6,11,13H,7-10,12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYYZYFDNDRDTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CS(=O)(=O)C3=CC4=C(C=C3)NC=NS4(=O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.